molecular formula C5H4N4 B13100844 Imidazo[5,1-C][1,2,4]triazine CAS No. 52965-39-6

Imidazo[5,1-C][1,2,4]triazine

Cat. No.: B13100844
CAS No.: 52965-39-6
M. Wt: 120.11 g/mol
InChI Key: CPTZOJLXUPPVPP-UHFFFAOYSA-N
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Description

Imidazo[5,1-C][1,2,4]triazine is a heterocyclic compound that contains both nitrogen and carbon atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Imidazo[5,1-C][1,2,4]triazine can be synthesized through various methods. One common approach involves the reaction of 2-amino-1,3,5-triazines with ketones under iodine-mediated annulation conditions . This method allows for the functionalization of electron-rich or electron-poor acetophenone and heterocycle ketones, as well as propiophenone . Another approach involves the interaction of 3,8-disubstituted imidazo[5,1-C][1,2,4]triazines with nucleophiles, leading to the formation of monoamides .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are carried out under controlled conditions to ensure high yields and purity of the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Imidazo[5,1-C][1,2,4]triazine undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction. For example, the compound can react with primary and secondary aliphatic amines to form monoamides . It can also undergo hydrolysis in boiling hydrochloric acid to form N-acetyl derivatives .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include iodine, aliphatic amines, and hydrochloric acid . The reactions are typically carried out under reflux conditions or in the presence of a catalyst to facilitate the desired transformations.

Major Products Formed: The major products formed from the reactions of this compound include monoamides, N-acetyl derivatives, and various heterocyclic systems such as imidazo[1’,5’:3,4][1,2,4]triazino[5,6-b][1,5]benzoxazepines .

Mechanism of Action

The mechanism of action of imidazo[5,1-C][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For example, as a phosphodiesterase 2A inhibitor, the compound binds to the enzyme’s active site, preventing the hydrolysis of cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . This inhibition leads to increased levels of these second messengers, which can modulate various physiological processes in the brain and other tissues.

Comparison with Similar Compounds

Imidazo[5,1-C][1,2,4]triazine can be compared with other similar compounds, such as imidazo[1,2-a][1,3,5]triazine and imidazo[2,1-b][1,3]thiazine . While these compounds share a similar core structure, they differ in the arrangement of nitrogen atoms and the presence of additional functional groups. This compound is unique due to its specific ring fusion pattern and the potential for diverse chemical modifications. This uniqueness makes it a valuable scaffold for the development of new drugs and materials.

List of Similar Compounds:

Properties

CAS No.

52965-39-6

Molecular Formula

C5H4N4

Molecular Weight

120.11 g/mol

IUPAC Name

imidazo[5,1-c][1,2,4]triazine

InChI

InChI=1S/C5H4N4/c1-2-9-4-6-3-5(9)8-7-1/h1-4H

InChI Key

CPTZOJLXUPPVPP-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC=C2N=N1

Origin of Product

United States

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